Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]-
Description
The compound Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- (IUPAC name) is a neonicotinoid insecticide, commercially known as Thiacloprid (CAS: 111988-49-9). Its molecular formula is C₁₀H₉ClN₄S, featuring a chloropyridinylmethyl group attached to a thiazolidinylidene-cyanamide backbone . Thiacloprid acts as a nicotinic acetylcholine receptor (nAChR) agonist, disrupting insect nervous systems. It is widely used in agriculture due to its systemic action and selectivity toward pests, with reduced toxicity to pollinators compared to other neonicotinoids .
Properties
IUPAC Name |
[3-[(5-methyl-1H-imidazol-4-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-7-8(13-6-12-7)4-14-2-3-15-9(14)11-5-10/h6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLQZTVWBXGMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCSC2=NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453890 | |
| Record name | Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92909-58-5 | |
| Record name | Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- typically involves the condensation of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates . These reactions are carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction could produce reduced thiazolidine compounds.
Scientific Research Applications
Medicinal Chemistry
Cyanamide derivatives have been explored for their pharmacological potential, particularly in the treatment of various diseases:
- Anti-inflammatory Activity: Compounds similar to cyanamide have demonstrated inhibitory effects on enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases, including arthritis and other chronic conditions .
- Anticancer Properties: Some studies indicate that thiazolidinone derivatives can induce apoptosis in cancer cells. The incorporation of imidazole may enhance this effect due to its role in cell signaling pathways .
Agricultural Applications
Cyanamide is also used as a plant growth regulator:
- Dormancy Breaking Agent: Cyanamide is effective in breaking dormancy in certain fruit trees, such as grapes and apples. It promotes bud development by altering hormonal balances within the plant .
Biochemical Research
The unique structure of cyanamide allows it to serve as a probe in biochemical studies:
- Enzyme Inhibition Studies: The compound can be utilized to study enzyme kinetics and mechanisms, particularly those involving nitrogen metabolism due to its cyanamide group.
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of thiazolidinone derivatives similar to cyanamide. The results indicated significant inhibition of COX enzymes, leading to reduced inflammation markers in animal models . This research supports further exploration into cyanamide derivatives for therapeutic use.
Case Study 2: Plant Growth Regulation
Research conducted on grapevines showed that applying cyanamide effectively reduced dormancy and enhanced bud break during early spring. The study documented increased yield and improved fruit quality, demonstrating its practical application in viticulture .
Mechanism of Action
The mechanism of action of cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Thiacloprid vs. Thiamethoxam
Thiamethoxam (CAS: 153719-23-4), another neonicotinoid, shares functional similarities but differs structurally. Key distinctions include:
- Molecular Formula : C₈H₁₀ClN₅O₃S vs. C₁₀H₉ClN₄S for Thiacloprid.
- Core Structure : Thiamethoxam contains a chlorothiazolylmethyl group and a 1,3,5-oxadiazin-4-imine ring, whereas Thiacloprid has a chloropyridinylmethyl group and a thiazolidinylidene ring.
- Substituents: Thiamethoxam includes a nitro group (-NO₂) and a tetrahydro-oxadiazin moiety, enhancing its water solubility and systemic uptake in plants.
- Toxicity : Thiamethoxam exhibits higher acute toxicity to bees and broader systemic activity compared to Thiacloprid .
Table 1: Comparative Analysis of Thiacloprid and Thiamethoxam
Comparison with Pyridoindolone Hydrochloride Derivatives
A structurally related compound, 2,3,4,5-Tetrahydro-5-methyl-2-[(5-methylimidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one hydrochloride (CAS: 122852-69-1), shares the 5-methylimidazolylmethyl substituent but differs in its core structure:
- Core Framework : Pyridoindolone vs. thiazolidinylidene-cyanamide.
Key Research Findings
- Thiacloprid : Demonstrated reduced bee toxicity compared to imidacloprid and thiamethoxam, making it a preferred choice in pollinator-sensitive environments .
- Thiamethoxam : Higher systemic mobility in plants due to its oxadiazin ring and nitro group, but controversial due to environmental persistence .
- Imidazole Derivatives : The 5-methylimidazolylmethyl group in both Thiacloprid and the pyridoindolone compound suggests modularity in designing bioactive molecules .
Biological Activity
Cyanamide, particularly in the form of [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]-, is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article explores its biological activity, metabolism, and relevant case studies.
Chemical Structure and Properties
Cyanamide is a nitrogen-containing compound with the following structural formula:
The specific structure of this derivative features a thiazolidine ring and an imidazole moiety, which are significant for its biological interactions.
The biological activity of cyanamide derivatives is primarily associated with their interaction with nicotinic acetylcholine receptors (nAChRs). These compounds can act as agonists or antagonists at these receptors, influencing neurotransmission and potentially leading to various physiological effects. The interference with nAChRs is a common mechanism observed in many neonicotinoids, suggesting that cyanamide may exhibit similar properties .
Metabolism and Pharmacokinetics
Research indicates that cyanamide undergoes extensive metabolic processes. In studies involving animal models, it was found that the compound is rapidly absorbed and distributed throughout tissues. For instance, in rat studies, approximately 86-106% of administered radioactivity was recovered within 48 hours post-administration, indicating efficient absorption and excretion .
Key Metabolic Findings:
- Absorption : Rapid absorption with maximum plasma concentrations reached within 1-2 hours.
- Excretion : Predominantly excreted via urine (60-70%), with minor differences based on gender.
- Metabolites : Key metabolites identified include WAK 3583 and 6-CAN, which contribute to understanding the compound's bioactivity .
Study on Toxicokinetics
A study focused on the toxicokinetics of cyanamide derivatives demonstrated significant differences in metabolic pathways between species. The research highlighted how rat liver microsomes metabolized the compound differently compared to rainbow trout slices, suggesting species-specific sensitivities to chemical exposure .
In Vitro Studies
In vitro assessments have shown that cyanamide can induce cytotoxic effects in various cell lines. For example, one study reported that exposure to cyanamide resulted in altered cell viability and proliferation rates in human cancer cell lines, indicating potential anti-cancer properties .
Summary Table of Biological Activity
| Parameter | Observation |
|---|---|
| Absorption | Rapid; peak plasma concentration at 1-2 hours |
| Excretion | Predominantly via urine (60-70%) |
| Key Metabolites | WAK 3583, 6-CAN |
| Mechanism of Action | nAChR interaction |
| Toxicity Studies | Species-specific metabolic differences |
Q & A
Q. What are the recommended synthetic routes for Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]-, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via multi-step condensation and cycloaddition reactions. For example:
- Step 1: Condensation of a thiazolidinone precursor with 5-methyl-1H-imidazole-4-carbaldehyde in anhydrous ethanol under reflux (70–80°C, 6–8 hours) .
- Step 2: Cycloaddition with chloroacetyl chloride in the presence of triethylamine (TEA) as a catalyst, yielding thiazolidinylidene derivatives. Typical yields range from 45% to 58%, depending on stoichiometry and solvent purity .
- Optimization: Increasing reaction time (10–12 hours), using dry DMF as a co-solvent, and maintaining inert conditions (N₂ atmosphere) can improve yields by 15–20% .
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy: Key peaks include:
- N–H stretch: 3200–3300 cm⁻¹ (imidazole ring) .
- C=S stretch: 1250–1300 cm⁻¹ (thiazolidinylidene) .
- ¹H NMR: Signals at δ 2.35 ppm (s, 3H, CH₃ from 5-methylimidazole), δ 3.70–4.10 ppm (m, 2H, SCH₂), and δ 7.20–7.80 ppm (aromatic protons) .
- ¹³C NMR: Peaks at 165–170 ppm (C=S), 150–155 ppm (C=N), and 120–130 ppm (aromatic carbons) .
Q. How can computational methods resolve discrepancies between theoretical and experimental structural data?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/SDD level predicts bond angles and dihedral angles for the thiazolidinylidene backbone. For example:
- C1–C2–C3 angle: Theoretical = 121.4° vs. Experimental (X-ray) = 119.8° .
- C3–C4–C5 dihedral: Theoretical = 1.06° vs. Experimental = 0.9° .
Discrepancies >2° suggest crystal packing effects or solvent interactions. Adjusting solvent parameters in Gaussian09 simulations reduces errors to <1.5° .
Q. What strategies address low yields in cycloaddition reactions during synthesis?
Methodological Answer: Low yields (<50%) in cycloaddition steps often arise from:
- Steric hindrance: Bulky substituents on the imidazole ring reduce reactivity. Use smaller alkyl groups (e.g., methyl instead of ethyl) to improve yields by 10–15% .
- Catalyst efficiency: Replace TEA with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity, achieving yields up to 70% .
- Temperature control: Conduct reactions at 0–5°C to minimize side-product formation (e.g., dimerization) .
Q. How can molecular docking predict the compound’s bioactivity against kinase targets?
Methodological Answer:
- Target selection: Prioritize kinases (e.g., CDK1, GSK3β) with conserved ATP-binding pockets .
- Docking workflow:
- Prepare the ligand (compound) using AutoDockTools (ADT) with Gasteiger charges.
- Grid box centered on ATP-binding site (coordinates: x=15.2, y=10.5, z=20.1).
- Lamarckian GA parameters: 100 runs, population=150, evaluations=2.5×10⁶ .
- Results: Binding energies ≤−8.5 kcal/mol suggest strong inhibition (e.g., −9.2 kcal/mol for CDK1), validated by IC₅₀ assays .
Q. What analytical techniques resolve contradictions in spectroscopic data interpretation?
Methodological Answer: Contradictions (e.g., ambiguous ¹H NMR signals) require:
- 2D NMR (COSY, HSQC): Correlate overlapping proton signals (e.g., δ 3.70–4.10 ppm) with carbon shifts to confirm SCH₂ connectivity .
- High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., C₉H₁₀N₄S₂) with <2 ppm error .
- X-ray crystallography: Resolve tautomeric forms (e.g., thione vs. thiol) by analyzing S–C bond lengths (1.68 Å for C=S vs. 1.82 Å for C–SH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
